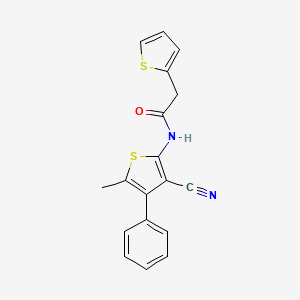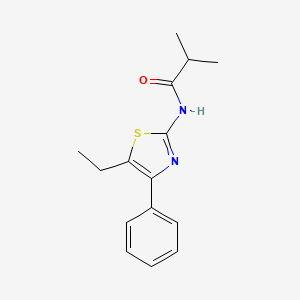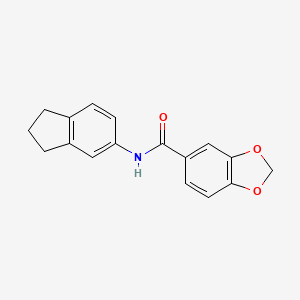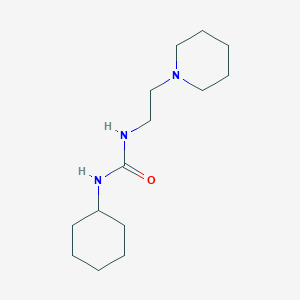METHANONE](/img/structure/B3489683.png)
[4-(3-METHOXYPHENYL)PIPERAZINO](3-PYRIDYL)METHANONE
Übersicht
Beschreibung
4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE: is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-(3-methoxyphenyl)piperazine with 3-pyridylmethanone under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the pyridylmethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-hydroxyphenyl)piperazino(3-pyridyl)methanone.
Reduction: Formation of 4-(3-methoxyphenyl)piperazino(3-pyridyl)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: This compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Medicine: Due to its structural features, 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is explored for its potential therapeutic effects, particularly in targeting neurological pathways and receptors.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents, contributing to the advancement of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other receptors and pathways involved in neurological functions, contributing to its overall therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE: This compound features a fluorobenzyl group instead of a methoxyphenyl group, which may alter its biological activity and pharmacokinetic properties.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their acetylcholinesterase and butyrylcholinesterase inhibitory activities, similar to 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE.
Uniqueness: 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is unique due to its specific combination of a methoxyphenyl group and a pyridylmethanone moiety, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor makes it a valuable compound in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-6-2-5-15(12-16)19-8-10-20(11-9-19)17(21)14-4-3-7-18-13-14/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGRGGHGTJJKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3489602.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3489622.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B3489638.png)
![N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B3489644.png)


![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3489663.png)
METHANONE](/img/structure/B3489686.png)

![N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE](/img/structure/B3489694.png)

![(2,5-DIMETHYL-3-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3489714.png)

